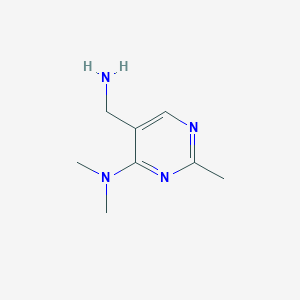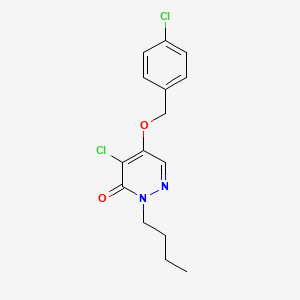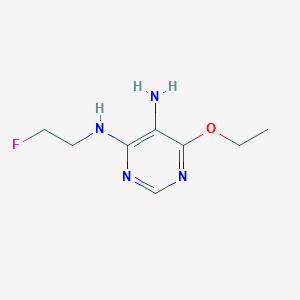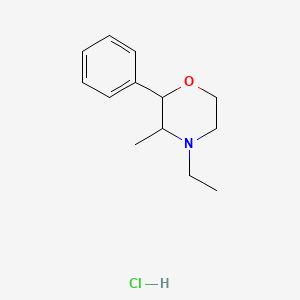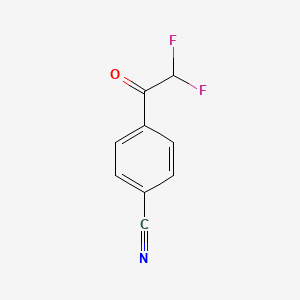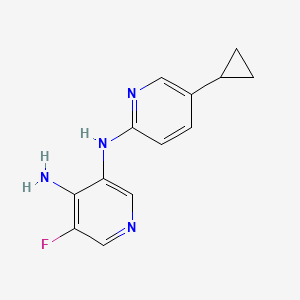
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a fluoropyridine moiety, and a pyridine-3,4-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridin-2-yl intermediate, which is then subjected to fluorination and subsequent amination reactions to introduce the fluoropyridine and diamine functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and are known for their diverse biological activities.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13FN4 |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-N-(5-cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C13H13FN4/c14-10-6-16-7-11(13(10)15)18-12-4-3-9(5-17-12)8-1-2-8/h3-8H,1-2H2,(H2,15,16)(H,17,18) |
Clé InChI |
BLBDHLZJPUSETL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)NC3=CN=CC(=C3N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


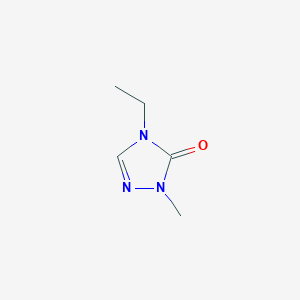

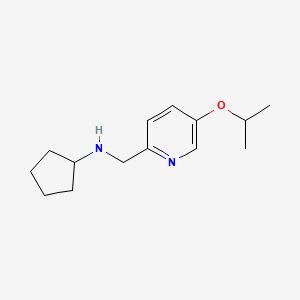
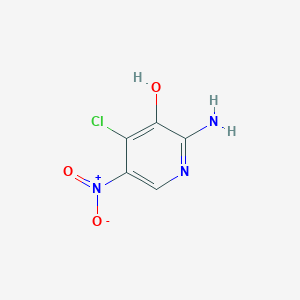
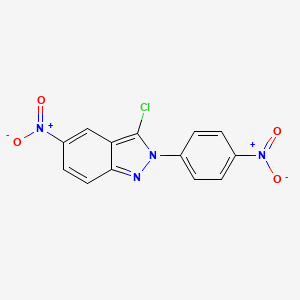
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
